molecular formula C18H14N2O5 B2422703 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid CAS No. 439589-85-2

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

Cat. No.: B2422703
CAS No.: 439589-85-2
M. Wt: 338.319
InChI Key: HTUPTNXWZDGTPO-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by the presence of a chromene ring system fused with a benzoic acid moiety, which imparts unique chemical and biological properties. The compound’s structure includes a carbamoyl group, a methoxy group, and an amino linkage, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carbamoyl and methoxy groups. The final step involves the formation of the amino linkage with the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)amino]benzoic acid: This compound shares a similar chromene and benzoic acid structure but differs in the functional groups attached.

    4-aminobenzoic acid:

Uniqueness

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl and methoxy groups, along with the chromene core, allows for diverse interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-13-6-7-15-11(8-13)9-14(16(19)21)17(25-15)20-12-4-2-10(3-5-12)18(22)23/h2-9H,1H3,(H2,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPTNXWZDGTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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